4-(1H-Imidazol-1-yl)butanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-IMIDAZOLE-1-BUTANETHIOAMIDE is a heterocyclic compound that features an imidazole ring fused with a butanethioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-IMIDAZOLE-1-BUTANETHIOAMIDE can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the condensation of 1,2-diketones with ammonium acetate and aldehydes under solvent-free conditions .
Industrial Production Methods: Industrial production of 1H-IMIDAZOLE-1-BUTANETHIOAMIDE often employs multi-component reactions that are efficient and scalable. These methods include the use of catalysts to optimize yield and reaction conditions, making the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-IMIDAZOLE-1-BUTANETHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-IMIDAZOLE-1-BUTANETHIOAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of materials with specific properties, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 1H-IMIDAZOLE-1-BUTANETHIOAMIDE involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to changes in cell function and behavior .
Vergleich Mit ähnlichen Verbindungen
- 1H-IMIDAZOLE-1-ETHANETHIOAMIDE
- 1H-IMIDAZOLE-1-PROPANETHIOAMIDE
- 1H-IMIDAZOLE-1-PENTANETHIOAMIDE
Comparison: 1H-IMIDAZOLE-1-BUTANETHIOAMIDE is unique due to its specific chain length and functional group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Eigenschaften
CAS-Nummer |
764622-27-7 |
---|---|
Molekularformel |
C7H11N3S |
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
4-imidazol-1-ylbutanethioamide |
InChI |
InChI=1S/C7H11N3S/c8-7(11)2-1-4-10-5-3-9-6-10/h3,5-6H,1-2,4H2,(H2,8,11) |
InChI-Schlüssel |
XLIRVRRRSRAJJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)CCCC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.